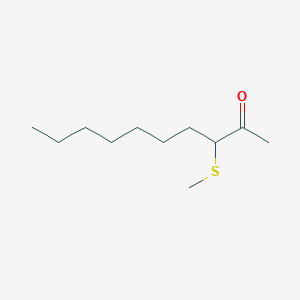
3-(Methylsulfanyl)decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)decan-2-one is an organic compound characterized by the presence of a methylsulfanyl group attached to the decan-2-one backbone. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry. Its chemical structure consists of a decane chain with a ketone group at the second position and a methylsulfanyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)decan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)propanal with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfanyl)decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)decan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)decan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylsulfanyl)propanal: A related compound with a shorter carbon chain.
3-(Methylsulfanyl)butan-2-one: Another similar compound with a different carbon chain length.
Uniqueness
3-(Methylsulfanyl)decan-2-one is unique due to its specific chemical structure, which imparts distinctive properties such as odor and reactivity. Its longer carbon chain compared to similar compounds can influence its physical and chemical properties, making it suitable for specific applications in the flavor and fragrance industry.
Propiedades
Número CAS |
88146-54-7 |
|---|---|
Fórmula molecular |
C11H22OS |
Peso molecular |
202.36 g/mol |
Nombre IUPAC |
3-methylsulfanyldecan-2-one |
InChI |
InChI=1S/C11H22OS/c1-4-5-6-7-8-9-11(13-3)10(2)12/h11H,4-9H2,1-3H3 |
Clave InChI |
GVYMZQPPVMRNKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(=O)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
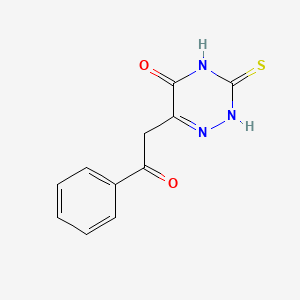
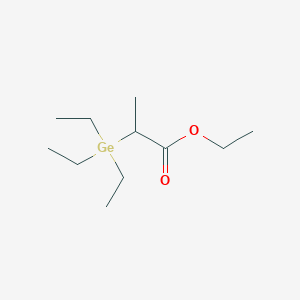
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)
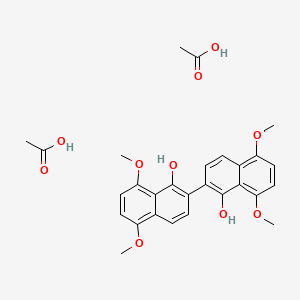
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
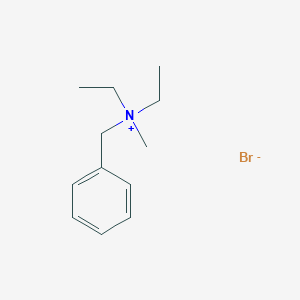
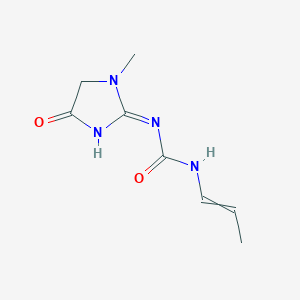

![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
